molecular formula C10H10N2O2S B8748229 4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid CAS No. 306276-93-7

4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid

Cat. No. B8748229
CAS RN: 306276-93-7
M. Wt: 222.27 g/mol
InChI Key: ADHAIUNWSZPFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

306276-93-7

Product Name

4-Methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

4-methyl-2-(methylamino)-1,3-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2S/c1-5-6(9(13)14)3-4-7-8(5)12-10(11-2)15-7/h3-4H,1-2H3,(H,11,12)(H,13,14)

InChI Key

ADHAIUNWSZPFBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 g of 3-amino-2-methylbenzoic acid (0.655 mol) were initially charged in 500 ml of acetic acid and, at 80° C,. admixed with 51 g of methyl isothiocyanate (7 mol) in 100 ml of acetic acid. After 2 h, 106 g of bromine (0.66 mol) in 20 ml of acetic acid were added dropwise at 50° C. The mixture was subsequently heated at about 100° C. for 2 h and, after the reaction had ended, allowed to cool. The precipitate was filtered off, the filtrate was concentrated to about 50 ml and the remaining filtrate and the precipitate were added to water. The aqueous phase was adjusted to pH 5 and the precipitate was filtered off at 8° C. It was subsequently washed with water and dried. Yield: 66 g (42%).
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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